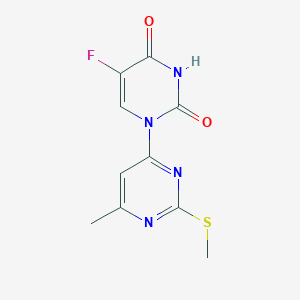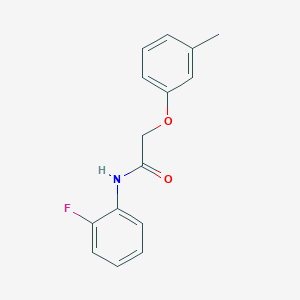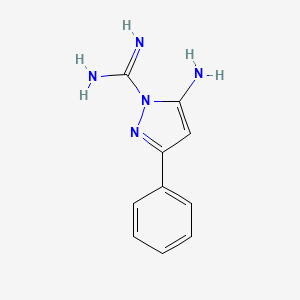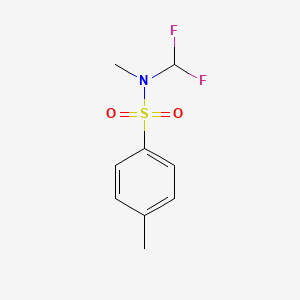
5-fluoro-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bipyrimidine derivatives often involves multicomponent reactions. For instance, a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was synthesized via an Aldol–Michael addition reaction in aqueous solution, yielding the product with high efficiency (Barakat et al., 2016).
Molecular Structure Analysis
The molecular structure of bipyrimidine derivatives is typically confirmed using spectroscopic methods and X-ray crystallography. For example, the mentioned compound's structure was elucidated and confirmed, showcasing the importance of these analytical techniques in understanding the spatial arrangement of atoms within the molecule (Barakat et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of bipyrimidine derivatives can be influenced by various substituents. For example, the presence of a fluoro group can significantly affect the molecule's reactivity, such as facilitating hydrogen-deuterium exchange under base catalysis in related fluoro-pyrimidinones (Kheifets et al., 2004).
Physical Properties Analysis
The physical properties of bipyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like X-ray diffraction and NMR spectroscopy.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are essential for understanding the compound's behavior in chemical reactions and potential applications in synthesis and drug design.
References
科学的研究の応用
Luminescence Studies and Tautomer Analysis
A study focused on the fluorescence (FL) spectra of 5-fluorouracil (FU) and its derivatives, including 5-fluoro-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione, identified the luminescence characteristics of various FU tautomers. Density functional theory (DFT) calculations were used to understand their spectral properties, which are crucial for applications in sensing and molecular recognition (Ostakhov et al., 2019).
Crystal Structure and Molecular Configuration
Another significant application is in the determination of the molecular structure and crystallography of fluorouracil derivatives. For example, the crystal structure of 5-fluorouracil-thymine solid solutions was explored to understand the intermolecular interactions and occupational disorder within crystalline materials. These insights are valuable for the development of new materials and pharmaceutical formulations (Barnett et al., 2006).
Synthesis and Characterization of Derivatives
The synthesis and characterization of fluorouracil derivatives are also critical applications. Studies have shown how these compounds can be synthesized and how their structures are confirmed using spectroscopic methods and X-ray crystallography, providing a foundation for further research and development in chemistry and pharmacology (Barakat et al., 2016).
Antimicrobial Activity
Research on fluorinated compounds, including derivatives of 5-fluoro-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione, has extended into evaluating their antimicrobial properties. These compounds have shown promise against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Desai et al., 2013).
Chemical Reactivity and Interaction Studies
Understanding the chemical reactivity and interaction mechanisms of fluorouracil derivatives is crucial for applications in chemical synthesis and drug development. Studies on the activation and subsequent reactions of these compounds provide insights into their chemical behavior, which is essential for developing new synthetic methodologies and therapeutic agents (Loksha et al., 2009).
特性
IUPAC Name |
5-fluoro-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2S/c1-5-3-7(13-9(12-5)18-2)15-4-6(11)8(16)14-10(15)17/h3-4H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBRQPNJCIVZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2C=C(C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)


![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)
![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)
![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)
![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)
